molecular formula C15H20ClN3O3 B2363085 N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 900001-59-4

N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2363085
CAS No.: 900001-59-4
M. Wt: 325.79
InChI Key: QKMRRDLAGLRWIV-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide, also known as OXA-23, is a beta-lactamase enzyme produced by Acinetobacter baumannii, a Gram-negative bacterium. This enzyme plays a crucial role in the resistance of this bacterium to carbapenem antibiotics, which are commonly used to treat infections caused by Gram-negative bacteria. The emergence of carbapenem-resistant Acinetobacter baumannii has become a major concern in healthcare settings worldwide, as it limits treatment options and increases the risk of morbidity and mortality.

Scientific Research Applications

Neurokinin-1 Receptor Antagonists

N1-(5-chloro-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide and related compounds have been studied as neurokinin-1 (NK1) receptor antagonists. These compounds are effective in preclinical tests relevant to clinical efficacy in conditions like emesis and depression. For instance, an orally active, water-soluble NK1 receptor antagonist demonstrated high affinity and effectiveness in animal models, indicating potential applications in treating emesis and depression (Harrison et al., 2001).

Organometallic Chemistry

In the realm of organometallic chemistry, compounds similar to this compound have been synthesized and analyzed for their complexation with metals like palladium(II) and mercury(II). For example, a study synthesized N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and examined its interaction with palladium(II) and mercury(II), revealing significant insights into the structural aspects of these complexes (Singh et al., 2000).

DNA-Binding and Anticancer Activities

Research has also explored the DNA-binding properties and anticancer activities of compounds structurally related to this compound. Binuclear copper(II) complexes bridged by similar compounds have demonstrated potent anticancer activities against human cancer cells and interact with DNA through intercalation. This indicates their potential as therapeutic agents in cancer treatment (Li et al., 2012).

Synthesis of Heterocyclic Compounds

The synthesis and study of new heterocyclic compounds based on derivatives of morpholine, which are structurally related to this compound, have been conducted. These compounds have potential applications in various fields, including medicinal chemistry (Tlekhusezh et al., 1996).

Antimicrobial Evaluation

Research into antimicrobial properties has been conducted on compounds similar to this compound. For instance, a study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showed significant antimicrobial activity against various microbial species, suggesting applications in antimicrobial therapies (Gul et al., 2017).

Properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O3/c1-11-2-3-12(16)10-13(11)18-15(21)14(20)17-4-5-19-6-8-22-9-7-19/h2-3,10H,4-9H2,1H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMRRDLAGLRWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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